molecular formula C36H75AlO3 B081518 Aluminum tridodecanolate CAS No. 14624-15-8

Aluminum tridodecanolate

Cat. No.: B081518
CAS No.: 14624-15-8
M. Wt: 583 g/mol
InChI Key: PNRSICAVRDRYOH-UHFFFAOYSA-N
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Description

Aluminum tridodecanolate (C36H69AlO6) is an organoaluminum compound comprising three dodecanoate (laurate) ligands coordinated to a central aluminum atom. It is classified as a metal carboxylate and shares structural similarities with other aluminum carboxylates, such as aluminum stearate and aluminum triacetate. These compounds are widely used in industrial applications, including lubricants, gelling agents, and catalysts, due to their thermal stability and hydrophobic properties .

Properties

CAS No.

14624-15-8

Molecular Formula

C36H75AlO3

Molecular Weight

583 g/mol

IUPAC Name

aluminum;dodecan-1-olate

InChI

InChI=1S/3C12H25O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;/h3*2-12H2,1H3;/q3*-1;+3

InChI Key

PNRSICAVRDRYOH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].[Al+3]

Canonical SMILES

CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].[Al+3]

Other CAS No.

14624-15-8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Dodecanol can be synthesized through the hydrogenation of lauric acid, which is derived from coconut oil or palm kernel oil. The hydrogenation process involves the use of a catalyst, typically nickel, under high pressure and temperature conditions . The aluminum salt of 1-Dodecanol can be prepared by reacting 1-Dodecanol with aluminum chloride in an organic solvent such as toluene. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of 1-Dodecanol involves the hydrolysis of coconut oil or palm kernel oil to obtain lauric acid, followed by hydrogenation to produce 1-Dodecanol. The aluminum salt is then produced by reacting 1-Dodecanol with aluminum chloride in a suitable solvent .

Comparison with Similar Compounds

Comparison with Similar Aluminum Carboxylates

Structural and Chemical Properties

Aluminum carboxylates differ primarily in their alkyl chain lengths and functional groups, which influence their physical and chemical behaviors. Below is a comparative analysis of aluminum tridodecanolate with aluminum stearate (C54H105AlO6) and aluminum triacetate (C6H9AlO6):

Property This compound Aluminum Stearate Aluminum Triacetate
Molecular Formula C36H69AlO6 C54H105AlO6 C6H9AlO6
Molecular Weight (g/mol) 649.92 877.41 204.11
Solubility Insoluble in water; soluble in non-polar solvents (e.g., hexane) Insoluble in water; soluble in hydrocarbons Soluble in water and polar solvents
Thermal Stability Decomposes at ~250–300°C Stable up to ~200°C Decomposes at ~160°C
Applications Lubricant additive, catalyst Thickener in greases, cosmetics Astringent in medicine, dye mordant

Functional Differences

  • Hydrophobicity: this compound and stearate exhibit higher hydrophobicity than triacetate due to their longer alkyl chains, making them ideal for water-resistant coatings .
  • Reactivity: Aluminum triacetate is more reactive in aqueous environments, enabling its use in medical formulations, whereas tridodecanolate’s stability in organic solvents suits catalytic applications .
  • Thermal Performance: The longer carbon chain in tridodecanolate enhances thermal resistance compared to triacetate, though it is less stable than stearate under extreme conditions .

Analytical Challenges

Chemical analysis of these compounds faces challenges in sample preparation and extraction, particularly for hydrophobic species like tridodecanolate. Incomplete extraction or chemical degradation during analysis may skew results, as noted in studies on complex matrices .

Research Findings and Industrial Relevance

  • Catalytic Efficiency: this compound demonstrates superior catalytic activity in esterification reactions compared to stearate, attributed to its balanced chain length and solubility .
  • Environmental Impact: Stearate and tridodecanolate persist longer in environmental matrices due to their low water solubility, raising concerns about bioaccumulation .
  • Synthetic Versatility: Triacetate’s water solubility facilitates its use in pharmaceutical gels, whereas tridodecanolate’s compatibility with organic solvents expands its utility in polymer synthesis .

Q & A

Basic: What experimental parameters are critical for synthesizing aluminum tridodecanolate with high reproducibility?

Answer:
Reproducible synthesis requires strict control of reaction conditions. Key parameters include:

  • Stoichiometric ratios (aluminum precursor to dodecanoic acid), optimized to minimize unreacted residues .
  • Temperature and solvent selection : Non-polar solvents (e.g., toluene) at 80–100°C enhance ligand coordination .
  • Reaction duration : Monitor via FTIR or NMR to confirm complete esterification .
    Document all steps meticulously, including purification methods (e.g., recrystallization in hexane), to ensure replicability .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Answer:
A multi-technique approach is essential:

  • FTIR : Confirm carboxylate-Al bonding via shifts in ν(COO⁻) asymmetric stretching (~1540 cm⁻¹) .
  • ¹H/¹³C NMR : Assess ligand integrity; absence of free dodecanoic acid peaks indicates successful synthesis .
  • Elemental analysis (EA) : Validate stoichiometry (C, H, Al content) .
    Cross-reference data with computational models (e.g., DFT) to resolve ambiguities .

Advanced: How can researchers evaluate this compound’s thermal and chemical stability under varying environmental conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Quantify decomposition thresholds (e.g., mass loss at 200–300°C) .
  • Differential scanning calorimetry (DSC) : Identify phase transitions or exothermic degradation events .
  • Kinetic studies : Use Arrhenius models to predict stability in humid or oxidative environments .
    Report confidence intervals and uncertainty ranges to enhance interpretability .

Advanced: How should conflicting data on this compound’s solubility or reactivity be resolved?

Answer:

  • Conduct a systematic review to identify methodological disparities (e.g., solvent purity, temperature gradients) .
  • Apply I² statistics to quantify heterogeneity across studies; values >50% suggest significant methodological inconsistencies .
  • Replicate experiments under standardized conditions, prioritizing studies with transparent protocols .

Advanced: What methodological challenges arise when handling this compound in hygroscopic or reactive environments?

Answer:

  • Hygroscopicity : Use inert-atmosphere gloveboxes for synthesis and storage to prevent hydrolysis .
  • Real-time monitoring : Employ in-situ Raman spectroscopy to detect unintended side reactions .
  • Waste management : Neutralize acidic byproducts (e.g., unreacted dodecanoic acid) before disposal .

Basic: What analytical framework ensures accurate interpretation of this compound’s catalytic or coordination properties?

Answer:

  • Combine titration methods (e.g., EDTA for Al³⁺ quantification) with spectroscopic data to correlate structure-function relationships .
  • Validate findings against crystallographic databases (e.g., Cambridge Structural Database) for ligand geometry .
  • Address outliers by revisiting experimental assumptions (e.g., ligand purity >98%) .

Advanced: How can degradation pathways of this compound be mechanistically elucidated?

Answer:

  • Isothermal calorimetry : Track heat flow during degradation to identify intermediates .
  • LC-MS/MS : Characterize decomposition products (e.g., free fatty acids or aluminum oxides) .
  • Computational modeling : Simulate bond dissociation energies to predict degradation triggers .

Basic: What strategies optimize literature reviews for this compound-related research?

Answer:

  • Use systematic search strings (e.g., "aluminum carboxylate AND synthesis") in databases like SciFinder or Reaxys .
  • Prioritize primary sources with detailed supplementary data (e.g., crystallographic files) .
  • Exclude studies lacking experimental reproducibility details (e.g., missing reaction times) .

Advanced: How can reproducibility issues in this compound studies be mitigated?

Answer:

  • Publish supplementary protocols with raw data (e.g., NMR spectra, TGA curves) .
  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Collaborate via open-science platforms to validate findings across labs .

Basic: What safety protocols are critical when handling this compound in lab settings?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal exposure .
  • Storage : Keep in airtight containers under nitrogen to prevent oxidation .
  • Emergency protocols : Neutralize spills with sodium bicarbonate and document incidents per institutional guidelines .

Notes

  • Basic questions focus on foundational methodologies (synthesis, characterization, safety).
  • Advanced questions address complex analytical challenges (degradation, reproducibility, data conflicts).
  • All answers emphasize methodological rigor, aligning with –20.
  • Commercial aspects (e.g., cost, scalability) are excluded per requirements.

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